![molecular formula C19H19N5O4 B5513164 N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5513164.png)

N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis of similar compounds involves complex organic reactions aiming to introduce specific functional groups, optimize yields, and ensure selectivity towards the desired product. For example, Maruyama et al. (2012) explored the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides, demonstrating the intricacies involved in creating compounds with potential β3-adrenergic receptor agonistic activity (Maruyama et al., 2012). This research highlights the strategic design and synthesis processes that could be relevant to the compound , focusing on the incorporation of specific pharmacophores to achieve desired biological activities.

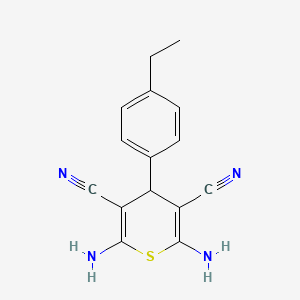

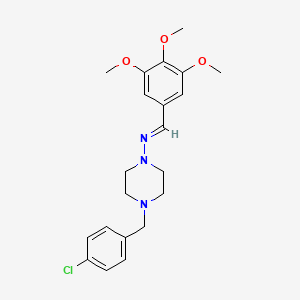

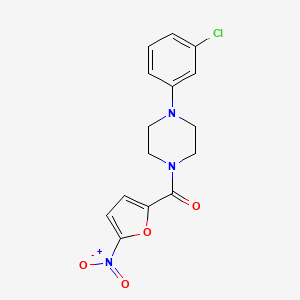

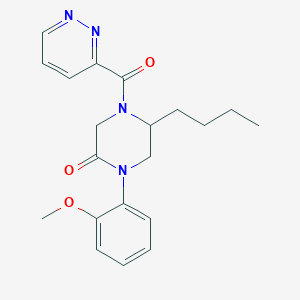

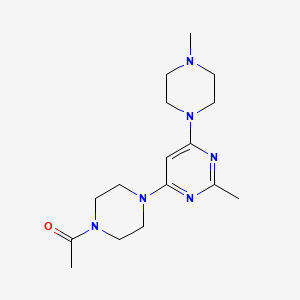

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(2-methoxyphenyl)-2-{2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide" has been characterized using techniques such as X-ray diffraction analysis. For instance, Camerman et al. (2005) detailed the crystal structure of similar acetamide derivatives, providing insight into their three-dimensional conformation and intermolecular interactions (Camerman et al., 2005). Such analyses are crucial for understanding the stereochemistry and electronic properties of the molecule, which are essential for predicting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical reactions involving compounds like "this compound" often explore their reactivity towards various reagents and conditions. The modification of similar compounds has been investigated to enhance their pharmacological profile or to study their mechanism of action. For example, Wang et al. (2015) modified related compounds to improve their antiproliferative activities and reduce toxicity, indicating the potential chemical manipulations that could be applied to the compound for similar purposes (Wang et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Triazolo Phthalazine Analogs : A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines were synthesized, showing inhibition activity against the HCT 116 cancer cell line. This illustrates the compound's relevance in anticancer and antimicrobial research (Kumar et al., 2019).

Chemoselective Acetylation

- Chemoselective Monoacetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was produced through chemoselective monoacetylation, demonstrating the compound's role in drug synthesis processes (Magadum & Yadav, 2018).

Herbicide Research

- Herbicide Metabolism and Environmental Interaction : Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into environmental and health-related aspects of similar compounds (Coleman et al., 2000).

Pharmacological Applications

- Analogs as β3-Adrenergic Receptor Agonists : N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety were prepared and evaluated for their agonistic activity against human β3-adrenergic receptors, indicating potential applications in treating obesity and diabetes (Maruyama et al., 2012).

Future Directions

Triazole derivatives are a topic of ongoing research in medicinal chemistry, and new compounds with this motif are continually being synthesized and tested . This compound, with its combination of a triazole ring, methoxy groups, and an acetamide group, could potentially have interesting biological activity and could be a subject of future study.

properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4/c1-26-16-6-4-3-5-15(16)23-19(25)11-28-17-8-7-14(9-18(17)27-2)10-22-24-12-20-21-13-24/h3-10,12-13H,11H2,1-2H3,(H,23,25)/b22-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFPADAQJZNALP-LSHDLFTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=NN3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=N/N3C=NN=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5513110.png)

![2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

![3,3-dimethyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5513154.png)

![3-(4-fluorophenyl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513159.png)

![7-allyl-6-(3-chlorophenyl)-8-oxo-N-(tetrahydrofuran-3-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5513160.png)